2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide 2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0694981
InChI: InChI=1S/C22H24N2O2/c1-14(2)18-11-8-15(3)12-20(18)26-13-21(25)24-19-7-5-6-17-10-9-16(4)23-22(17)19/h5-12,14H,13H2,1-4H3,(H,24,25)
SMILES: CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C
Molecular Formula: C22H24N2O2
Molecular Weight: 348.4 g/mol

2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide

CAS No.:

Cat. No.: VC0694981

Molecular Formula: C22H24N2O2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide -

Specification

Molecular Formula C22H24N2O2
Molecular Weight 348.4 g/mol
IUPAC Name 2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-methylquinolin-8-yl)acetamide
Standard InChI InChI=1S/C22H24N2O2/c1-14(2)18-11-8-15(3)12-20(18)26-13-21(25)24-19-7-5-6-17-10-9-16(4)23-22(17)19/h5-12,14H,13H2,1-4H3,(H,24,25)
Standard InChI Key LREAKBSSZJEUJJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator